molecular formula C16H25NO5S B6307199 (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-D-Pro(4,4-Me2)-OEt.TosOH) CAS No. 1965305-29-6

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-D-Pro(4,4-Me2)-OEt.TosOH)

Cat. No. B6307199
CAS RN: 1965305-29-6
M. Wt: 343.4 g/mol
InChI Key: XIHCFWWDAGXFDM-OGFXRTJISA-N
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Description

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-D-Pro(4,4-Me2)-OEt.TosOH) is a useful research compound. Its molecular formula is C16H25NO5S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-D-Pro(4,4-Me2)-OEt.TosOH) is 343.14534407 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-D-Pro(4,4-Me2)-OEt.TosOH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-D-Pro(4,4-Me2)-OEt.TosOH) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst in Organic Synthesis

This compound serves as a catalyst in organic synthesis reactions, including the dehydrogenative synthesis of esters from enol ethers and water . It facilitates the transformation of simple organic substrates into more complex molecules with high precision and minimal byproducts.

Biotechnology and Biofuels

The compound is used in biotechnological applications, particularly in the biofuels sector. It acts as an intermediate in the production of bioethanol, contributing to the development of sustainable energy sources .

Analytical Chemistry

In analytical chemistry, it’s used for the determination of water content in various substances, which is a critical parameter in quality control and assurance processes .

Mechanism of Action

Target of Action

The primary target of ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate, also known as D-Pro(4,4-Me2)-OetThe tosylate group is known to be an excellent leaving group in nucleophilic substitution reactions . This suggests that the compound could potentially target a variety of biological molecules, depending on the specific context and environment.

Mode of Action

The mode of action of D-Pro(4,4-Me2)-Oet.TosOH involves the tosylate group. In organic chemistry, a toluenesulfonyl group (tosyl group) is a univalent functional group with the chemical formula −SO2−C6H4−CH3 . It consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur . This group is usually derived from the compound tosyl chloride, which forms esters and amides of toluenesulfonic acid . The tosylate group can participate in substitution and elimination reactions .

Biochemical Pathways

The specific biochemical pathways affected by D-Pro(4,4-Me2)-OetThe conversion of alcohols into good leaving groups like tosylates allows for s n 2 reactions to occur in the presence of a good nucleophile . This suggests that the compound could potentially affect a variety of biochemical pathways, depending on the specific context and environment.

Pharmacokinetics

The pharmacokinetics of D-Pro(4,4-Me2)-OetThe tosylate group is known to be an excellent leaving group in nucleophilic substitution reactions , which could potentially influence the compound’s bioavailability and pharmacokinetic properties.

Result of Action

The specific molecular and cellular effects of D-Pro(4,4-Me2)-OetThe conversion of alcohols into good leaving groups like tosylates allows for s n 2 reactions to occur in the presence of a good nucleophile . This suggests that the compound could potentially have a variety of molecular and cellular effects, depending on the specific context and environment.

Action Environment

The influence of environmental factors on D-Pro(4,4-Me2)-OetThe tosylate group is known to be an excellent leaving group in nucleophilic substitution reactions , suggesting that the compound’s action could potentially be influenced by a variety of environmental factors, including the presence of nucleophiles and the specific chemical environment.

properties

IUPAC Name

ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHCFWWDAGXFDM-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate

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